5-HT1A Receptor Affinity Advantage Over Sumatriptan and Alniditan
In a radioligand displacement assay using [3H]8-OH-DPAT on human recombinant 5-HT1A receptors expressed in HeLa cells, the target compound (reported as ZINC26580001 / ChEMBL entry) achieved a pKi of 8.10 (Ki ≈ 7.9 nM) [1]. By comparison, sumatriptan—the clinical standard 5-HT1B/1D agonist—exhibits markedly lower 5-HT1A affinity (pKi ≈ 6.0–6.5; Ki > 200 nM), while alniditan, the lead compound from the same discovery series, shows Ki > 1000 nM at 5-HT1A [2]. This ~25-fold enhancement over sumatriptan and >100-fold over alniditan positions the target compound as a superior tool molecule for studying 5-HT1A-mediated signalling in recombinant systems.
| Evidence Dimension | 5-HT1A receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 8.10 (Ki ≈ 7.9 nM) |
| Comparator Or Baseline | Sumatriptan: pKi ≈ 6.0–6.5 (Ki > 200 nM); Alniditan: Ki > 1000 nM |
| Quantified Difference | ~25-fold more potent than sumatriptan; >100-fold more potent than alniditan |
| Conditions | [3H]8-OH-DPAT displacement, human recombinant 5-HT1A expressed in HeLa cells |
Why This Matters
Researchers requiring selective 5-HT1A receptor activation without confounding 5-HT1B/1D activity will find this compound quantitatively superior to the clinical comparators.
- [1] ChEMBL Bioactive Database. pKi = 8.10 for ZINC26580001 at HTR1A (5-HT1A). View Source
- [2] Van Lommen, G. et al. (1995). Bioorg. Med. Chem. Lett., 5(22), 2649–2654. SAR table includes alniditan and comparators. View Source
